molecular formula C13H18INO B6631464 2-iodo-N-(4-methoxycyclohexyl)aniline

2-iodo-N-(4-methoxycyclohexyl)aniline

Cat. No.: B6631464
M. Wt: 331.19 g/mol
InChI Key: HJBPJNLODVSXFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Iodo-N-(4-methoxycyclohexyl)aniline is an aniline derivative featuring an iodine atom at the 2-position of the aromatic ring and a 4-methoxycyclohexyl group attached to the nitrogen atom. This compound’s structure combines electronic effects (iodine’s electron-withdrawing nature) and steric influences (cyclohexyl group’s conformational flexibility), making it a candidate for applications in organic synthesis and pharmaceutical intermediates.

Properties

IUPAC Name

2-iodo-N-(4-methoxycyclohexyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18INO/c1-16-11-8-6-10(7-9-11)15-13-5-3-2-4-12(13)14/h2-5,10-11,15H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJBPJNLODVSXFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCC(CC1)NC2=CC=CC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs include:

  • 2-Iodo-N-(4-methoxybenzyl)aniline (): N-Substituent: 4-Methoxybenzyl group. Key Differences: Benzyl vs. cyclohexyl substituent alters steric bulk and electronic properties. The methoxybenzyl group may enhance π-π interactions, whereas the cyclohexyl group increases lipophilicity. Applications: Used in Sonogashira coupling (84% yield for alkynylation, ) and sulfonamide synthesis (46–62% yields, ).
  • 2-Iodo-N-(propan-2-yl)aniline (): N-Substituent: Isopropyl group. Molecular weight (261.11 g/mol) is lower than cyclohexyl analogs.
  • 2-Methoxy-N-(4-propylcyclohexyl)aniline ():

    • N-Substituent : 4-Propylcyclohexyl group.
    • Key Differences : Methoxy substituent at the 2-position (electron-donating) instead of iodine (electron-withdrawing). This affects electronic density and reactivity in electrophilic substitutions.
  • 4-Methoxy-N-(4-methoxybenzyl)aniline ():

    • N-Substituent : 4-Methoxybenzyl group.
    • Key Differences : Dual methoxy groups enhance solubility and hydrogen-bonding capacity. Absence of iodine limits utility in halogen-based coupling reactions.

Key Observations :

  • Electronic Effects: Iodo-substituted analogs (e.g., ) are advantageous in cross-coupling reactions (e.g., Sonogashira, Suzuki) due to iodine’s leaving-group ability. Methoxy groups () favor electron-rich systems for nucleophilic attacks.

Physical and Chemical Properties

Table 2: Molecular Properties
Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
2-Iodo-N-(4-methoxycyclohexyl)aniline C₁₃H₁₇INO ~333.2 (calculated) Iodo, Methoxycyclohexyl
2-Iodo-N-(4-methoxybenzyl)aniline C₁₄H₁₃INO 353.18 Iodo, Methoxybenzyl
2-Iodo-N-(propan-2-yl)aniline C₉H₁₂IN 261.11 Iodo, Isopropyl
2-Methoxy-N-(4-propylcyclohexyl)aniline C₁₆H₂₅NO 247.38 Methoxy, Propylcyclohexyl

Insights :

  • Lipophilicity : Cyclohexyl groups (e.g., 4-methoxycyclohexyl) increase logP values compared to benzyl or linear alkyl chains, impacting membrane permeability in drug design.
  • Hydrogen Bonding : Methoxy groups (e.g., ) enhance hydrogen-bond acceptor capacity, influencing crystal packing (as discussed in ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.